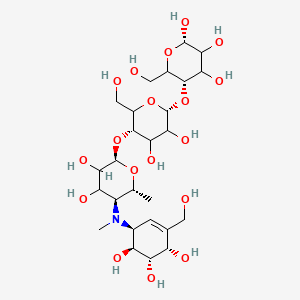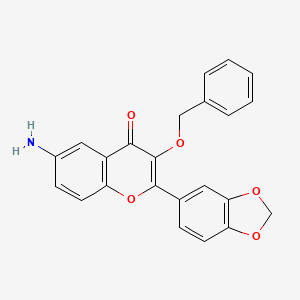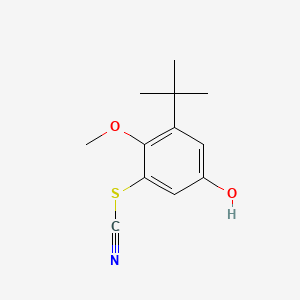
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a thiocyanate group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol typically involves the introduction of the tert-butyl, methoxy, and thiocyanate groups onto a phenol ring. One common method involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
tert-Butylation: The tert-butyl group is introduced using tert-butyl chloride and a strong base such as sodium hydride.
Methoxylation: The methoxy group is added using methanol and an acid catalyst.
Thiocyanation: The thiocyanate group is introduced using thiocyanogen or a thiocyanate salt in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The methoxy and thiocyanate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and related derivatives.
Substitution: Various substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the thiocyanate group can interact with metal ions and proteins. These interactions can modulate biological activities and chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylhydroquinone: Similar structure with a tert-butyl group and phenol ring but lacks the methoxy and thiocyanate groups.
tert-Butylphenol: Contains a tert-butyl group and phenol ring but lacks the methoxy and thiocyanate groups.
4-Methoxyphenol: Contains a methoxy group and phenol ring but lacks the tert-butyl and thiocyanate groups.
Uniqueness
3-(tert-Butyl)-4-methoxy-5-thiocyanatophenol is unique due to the combination of the tert-butyl, methoxy, and thiocyanate groups on a single phenol ring
Eigenschaften
Molekularformel |
C12H15NO2S |
|---|---|
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
(3-tert-butyl-5-hydroxy-2-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C12H15NO2S/c1-12(2,3)9-5-8(14)6-10(16-7-13)11(9)15-4/h5-6,14H,1-4H3 |
InChI-Schlüssel |
QKVFXLODMKGQHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)O)SC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


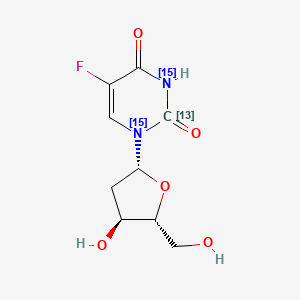

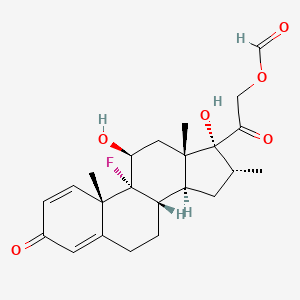
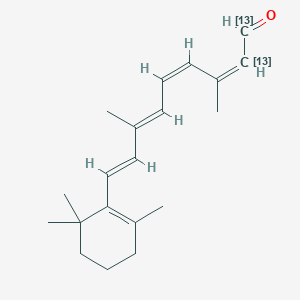
![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
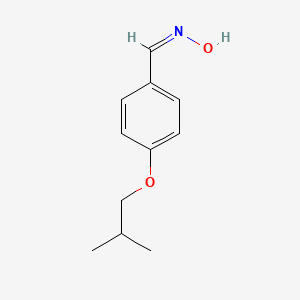

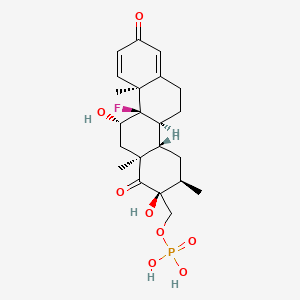
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
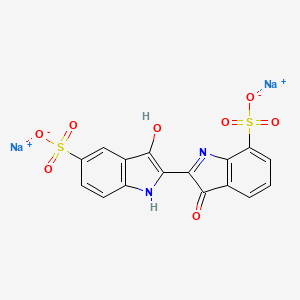
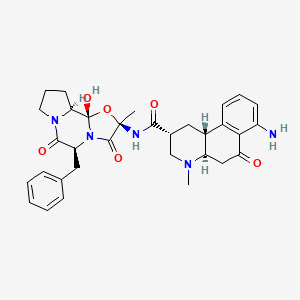
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
